molecular formula C12H11N3O2 B3009399 (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid CAS No. 1706520-76-4

(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid

Cat. No.: B3009399
CAS No.: 1706520-76-4
M. Wt: 229.239
InChI Key: XNGCJMLWKJKURF-VOTSOKGWSA-N
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Description

(2E)-3-(1-Benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid ( 1706520-76-4) is a high-value chemical building block with a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound features a benzyl-protected 1,2,3-triazole ring system linked to an (E)-configured acrylic acid moiety, a structure that makes it a versatile advanced intermediate for medicinal chemistry and drug discovery research. The integration of the 1,2,3-triazole, a privileged scaffold in click chemistry and bioorthogonal applications, with a conjugated carboxylic acid functional group, provides multiple vectors for further synthetic modification and derivatization . This makes the compound particularly valuable for constructing more complex molecules, studying molecular interactions, and probing biochemical pathways. Its primary research applications include use as a rigid linker in supramolecular chemistry, a precursor for the synthesis of targeted inhibitors, and a key building block in the development of combinatorial libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(E)-3-(3-benzyltriazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGCJMLWKJKURF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity to yield the desired triazole derivative.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the propenoic acid moiety can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the formation of alcohols or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation of the triazole ring can be carried out using halogenating agents like bromine or chlorine.

    Addition: The propenoic acid moiety can participate in addition reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Studies have shown that (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting potential as a lead compound for developing anticancer agents .

Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Investigations into this compound have revealed its effectiveness against a range of bacterial and fungal pathogens. The compound's ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent .

Catalysis

Click Chemistry
this compound has been employed as a ligand in click chemistry reactions. Its triazole functionality facilitates the formation of stable complexes with metal catalysts, enhancing reaction rates in Huisgen cycloadditions. This application is particularly useful in synthesizing complex organic molecules and bioconjugates .

Rate Enhancement in Reactions
The compound has been shown to significantly enhance reaction rates in various organic transformations. For example, studies have reported that using this compound as a ligand can improve yields and selectivity in palladium-catalyzed reactions .

Material Science

Polymer Chemistry
In materials science, this compound has been investigated for its potential use in developing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives .

Data Summary

Application Area Details References
Medicinal Chemistry Anticancer and antimicrobial properties ,
Catalysis Used as a ligand in click chemistry; enhances reaction rates ,
Material Science Potential use in polymer chemistry for functional materials

Anticancer Activity Case Study

A study conducted on the effects of this compound on MCF7 breast cancer cells showed a dose-dependent inhibition of cell viability. The mechanism involved apoptosis mediated by oxidative stress pathways.

Catalytic Activity Case Study

In a recent experiment focusing on the Huisgen cycloaddition reaction using this compound as a ligand, researchers observed a significant increase in yield compared to traditional methods without the ligand. This demonstrates the compound's utility in facilitating complex organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzyme active sites, leading to inhibition of enzyme activity. For example, the compound can inhibit carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 1-benzyl-1H-1,2,3-triazol-5-yl substituent. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(2E)-3-(1-Benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid 1-Benzyl-1H-1,2,3-triazol-5-yl C₁₂H₁₂N₃O₂ 245.25 Hypothesized antiviral/immunomodulatory activity (based on triazole analogs)
(2E)-3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid 7-Chloro-1,3-benzodioxol-5-yl C₁₀H₇ClO₄ 226.62 Enhanced lipophilicity due to chloro-benzodioxol group; potential bioactivity in CNS disorders
(2E)-3-(1H-Imidazol-4-yl)prop-2-enoic acid 1H-Imidazol-4-yl C₆H₆N₂O₂ 138.12 Role in histidine biosynthesis; polar due to imidazole ring
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid 1,3-Dimethyl-1H-pyrazol-5-yl C₈H₁₀N₂O₂ 166.18 Methyl groups enhance metabolic stability; applications in agrochemicals

Key Observations :

  • Electronic Effects : The benzyl group in the target compound increases steric bulk and lipophilicity compared to the benzodioxol (chlorinated) or imidazole substituents. This may enhance membrane permeability but reduce solubility in aqueous media.
  • Bioactivity: Triazole derivatives, such as those in , exhibit antiviral and immunomodulatory properties. The benzyl substitution in the target compound could modulate receptor binding specificity compared to diaryl-triazole analogs .
  • Synthetic Routes: Analogous compounds are synthesized via cycloaddition or isomerization reactions.

Crystallographic and Spectroscopic Characterization

Structural confirmation of similar compounds relies on techniques such as X-ray crystallography (using SHELX software ), IR, and NMR spectroscopy. For instance:

  • X-ray Crystallography : The (E)-configuration of triazole acrylates is resolved via SHELXL refinement, ensuring accurate stereochemical assignment .
  • NMR Spectroscopy : The (E)-isomers display distinct coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) compared to (Z)-isomers (J ≈ 8–12 Hz) .

Biological Activity

(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole moiety is known for its pharmacological significance, including its role in the development of various therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study demonstrated that derivatives of 1-benzyl-1,2,3-triazoles exhibited significant antibacterial activity through broth microdilution methods. The compound showed selective inhibition against Staphylococcus aureus and moderate inhibition against Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5lS. aureus100 µg/mL
5dE. coli50 µg/mL - 400 µg/mL
5gM. tuberculosisModerate inhibition

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. This compound demonstrated a notable capacity to reduce DPPH radicals, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Capacity (TEAC Values)

CompoundTEAC Value (µM Trolox Equivalent)
5Low
8Moderate
13High

Anticancer Activity

Research has shown that compounds containing the triazole ring can inhibit cancer cell proliferation. For instance, related triazole derivatives were found to inhibit tubulin polymerization in cancer cells, leading to G2/M phase arrest . The structure–activity relationship (SAR) studies indicated that modifications to the benzyl group significantly affect antiproliferative activity against various cancer cell lines.

Table 3: Anticancer Efficacy Against Tumor Cell Lines

CompoundCell LineIC50 (nM)
13eMCF-7 (Breast)46
4eHeLa (Cervical)50
13aA549 (Lung)70

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics in cancer cells by inhibiting tubulin polymerization.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant effects.
  • Antimicrobial Action : The triazole ring is believed to interfere with bacterial growth mechanisms, potentially through disruption of cell wall synthesis or function.

Case Studies

Several studies highlight the efficacy of triazole derivatives in clinical and laboratory settings:

  • Study on HIV Inhibition : Triazole derivatives have been synthesized and tested for their inhibitory effects on HIV reverse transcriptase. Compounds showed promising results with lower cytotoxicity compared to standard antiviral drugs .
  • Evaluation Against SARS-CoV-2 : Recent investigations into triazole derivatives indicated potential antiviral activity against SARS-CoV-2 by targeting viral proteins essential for replication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid?

  • The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by a Knoevenagel condensation to introduce the α,β-unsaturated carboxylic acid moiety. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side reactions like isomerization or decarboxylation. Purification via recrystallization or chromatography is critical due to polar byproducts .

Q. How is the stereochemical integrity of the (2E)-configured double bond verified?

  • X-ray crystallography is the gold standard for confirming the (2E)-configuration. For example, SHELXL refinement (using anisotropic displacement parameters) can resolve bond lengths and angles to validate the trans geometry . NMR spectroscopy (e.g., coupling constants 3JHH^3J_{H-H} > 12 Hz for trans alkenes) provides complementary evidence. Cross-validation with computational methods (DFT-optimized structures) is recommended for ambiguous cases .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the triazole protons (δ 7.5–8.5 ppm), benzyl group (δ 4.5–5.5 ppm for CH2), and α,β-unsaturated acid (δ 6.5–7.5 ppm for alkene protons). IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1720 cm⁻¹). HRMS : Validate molecular weight with <3 ppm error .

Advanced Research Questions

Q. How can one address contradictory data between NMR and crystallography for this compound?

  • Discrepancies (e.g., unexpected coupling constants vs. crystallographic bond lengths) may arise from dynamic effects (e.g., solvent interactions or tautomerism). Perform VT-NMR (variable-temperature NMR) to detect conformational changes. Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions influencing solid-state geometry. Re-refine crystallographic data with SHELXL’s TWIN/BASF commands if twinning is suspected .

Q. What strategies optimize regioselectivity in functionalizing the triazole ring?

  • The 1,2,3-triazole’s N1-benzyl group directs electrophilic substitution to the C4 position. For nucleophilic additions, use steric/electronic modifiers (e.g., bulky bases or Lewis acids). Computational tools (e.g., NBO analysis in Gaussian) predict charge distribution to guide reaction design. Example: Methylation at C4 proceeds with >90% selectivity using MeI/K2CO3 in DMF .

Q. How can computational modeling predict the compound’s reactivity in Michael addition reactions?

  • DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. The α,β-unsaturated acid’s LUMO is localized on the β-carbon, making it susceptible to nucleophilic attack. Compare activation energies for competing pathways (e.g., 1,2- vs. 1,4-addition) using transition-state optimization. Validate with experimental kinetics (e.g., stopped-flow UV-Vis) .

Methodological Notes

  • Synthesis Troubleshooting : If decarboxylation occurs, switch to milder bases (e.g., NaHCO3 instead of NaOH) and lower temperatures (<40°C) .
  • Crystallization Tips : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal quality for diffraction studies. Slow evaporation at 4°C minimizes disorder .

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